7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one
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Overview
Description
7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one: is a complex organic compound known for its unique chemical structure and properties. It is often referred to by its CAS number, 33869-21-5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 2-aminophenol under specific conditions to form the phenoxazinone core . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenoxazinone derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in various assays to investigate its effects on biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Research has shown that certain derivatives may have anticancer and anti-inflammatory properties .
Industry: Industrially, the compound is used in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of electrochromic devices and photosensitive materials .
Mechanism of Action
The mechanism of action of 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the derivatives used.
Comparison with Similar Compounds
- 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxy-3H-phenoxazin-3-one
- 7-Amino-2,8-bis(2,4-dihydroxyphenyl)-3H-phenoxazin-3-one (1:1)
Comparison: Compared to similar compounds, 7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one is unique due to the presence of both amino and dihydroxyphenyl groupsThe compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable tool in scientific research and industrial applications .
Biological Activity
7-Amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one, with the CAS number 33869-21-5, is a phenoxazine derivative notable for its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in cancer treatment and as an antioxidant.
- Molecular Formula : C24H16N2O6
- Molecular Weight : 428.39 g/mol
- CAS Number : 33869-21-5
The biological activity of this compound is primarily attributed to its ability to modulate intracellular pH (pHi) levels in cancer cells. Research indicates that the compound can induce a rapid and significant decrease in pHi, which is crucial for maintaining cellular homeostasis and can lead to apoptosis in cancer cells .
Anticancer Properties
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from research studies:
Study | Cell Lines Tested | Concentration (µM) | Effect on pHi | Cytotoxicity Observed |
---|---|---|---|---|
Study 1 | MCF-7, A431 | 100 | Decreased from 7.62 to 6.57 (MCF-7) | Significant apoptosis observed |
Study 2 | A549, KLM-1 | 50 | Decreased pHi significantly | Dose-dependent cytotoxicity |
Study 3 | MIA PaCa-2 | 20 | Notable reduction in pHi | Increased cell death rates |
The studies indicate that the compound's effect on pHi is dose-dependent and correlates strongly with its cytotoxic effects on cancer cells .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
Case Studies
- MCF-7 Breast Cancer Cells : In a controlled study, MCF-7 cells treated with 100 µM of the compound showed a drastic drop in pHi within 30 minutes, leading to increased apoptosis rates as measured by MTT assays .
- A431 Skin Cancer Cells : Similar effects were observed in A431 cells, where treatment with the compound resulted in a decreased pHi and significant cytotoxicity after a 72-hour incubation period .
Properties
IUPAC Name |
7-amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30/h1-10,27-30H,25H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVFGQXCGFSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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